![molecular formula C18H17FN6O B2584173 4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide CAS No. 1021038-69-6](/img/structure/B2584173.png)
4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, which are similar to the compound , has been extensively studied . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . These methods could potentially be applied to the synthesis of “4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide”.Chemical Reactions Analysis
The chemical reactions involving fluorinated pyridines have been discussed in the literature . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could potentially apply to “4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide” are not well-documented .Applications De Recherche Scientifique
Alzheimer's Disease Diagnosis
4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, a derivative closely related to the chemical compound , has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, in conjunction with positron emission tomography (PET), aids in the quantification of 5-HT(1A) receptor densities in the brains of patients with Alzheimer's disease, mild cognitive impairment, and control subjects. Its application highlights significant decreases in receptor densities correlating with clinical symptom severity, offering insights into the pathophysiology of Alzheimer's disease and potential diagnostic applications (Kepe et al., 2006).
Antituberculosis Activity
Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, which shares the 4-fluoro-N-(2-(aminomethyl)ethyl)benzamide structure, has shown promising activity against Mycobacterium tuberculosis. This compound exhibits significant inhibitory effects on Mycobacterium smegmatis GyrB ATPase and DNA gyrase supercoiling assay, highlighting its potential as an antituberculosis agent (Jeankumar et al., 2013).
Antineoplastic Properties
Flumatinib, a compound structurally related to the specified benzamide, demonstrates significant antineoplastic activity as a tyrosine kinase inhibitor, particularly in the treatment of chronic myelogenous leukemia. Its metabolism in humans has been studied to identify the main metabolic pathways, which include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. Such studies are crucial for understanding the drug's pharmacokinetics and enhancing its therapeutic efficacy (Gong et al., 2010).
Fluorine-18 Labeling for PET Imaging
The fluorine-18 labeling of derivatives structurally related to 4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide, such as WAY 100635 derivatives, has been explored for PET imaging applications. These studies focus on the development of fluorine-18-labeled 5-HT1A antagonists, providing valuable tools for neurological research, particularly in serotonin receptor mapping, which can contribute to the understanding and treatment of various psychiatric and neurodegenerative disorders (Lang et al., 1999).
Propriétés
IUPAC Name |
4-fluoro-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O/c19-14-6-4-13(5-7-14)18(26)22-12-11-21-16-8-9-17(25-24-16)23-15-3-1-2-10-20-15/h1-10H,11-12H2,(H,21,24)(H,22,26)(H,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWATISLYFTZEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.